Norverapamil hydrochloride
Overview
Description
Norverapamil hydrochloride is a metabolite of verapamil, a well-known calcium channel blocker. It is primarily used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and certain types of arrhythmias. This compound retains some of the pharmacological activity of its parent compound, verapamil, but with reduced potency.
Mechanism of Action
Target of Action
Norverapamil hydrochloride is an N-demethylated metabolite of verapamil . It primarily targets L-type calcium channels and P-glycoprotein (P-gp) . These targets play a crucial role in regulating the influx of calcium ions across the cell membrane of arterial smooth muscle and myocardial cells .
Mode of Action
this compound acts as a calcium channel blocker and P-gp inhibitor . It modulates the influx of ionic calcium across the cell membrane of the arterial smooth muscle and myocardial cells . This modulation results in the relaxation and prevention of coronary artery spasm, dilation of coronary arteries, and reduction of total peripheral resistance .
Biochemical Pathways
The primary metabolic pathway of verapamil to norverapamil involves N-demethylation . Two main photodegradation pathways have been recognized: one leading to hydroxylation at the methylamino position followed by splitting of the verapamil molecule into two fragments, and the other providing norverapamil and a series of norverapamil isomers .
Pharmacokinetics
this compound exhibits therapeutic activity, although it has significantly less calcium channel blocking ability than verapamil . The pharmacokinetics of norverapamil involve enantioselective plasma protein binding, enantioselective metabolism by CYP3A4, non-stereospecific P-gp transport, and passive glomerular filtration .
Result of Action
The action of this compound results in the dilation of the main coronary arteries and coronary arterioles, both in normal and ischemic regions . This property increases myocardial oxygen delivery in patients with coronary artery spasm . It also regularly reduces the total peripheral resistance against which the heart works .
Biochemical Analysis
Biochemical Properties
Norverapamil hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly those involved in calcium ion transport. As a L-type calcium channel blocker, this compound inhibits the influx of calcium ions into cardiac and smooth muscle cells during depolarization . This interaction alters the signal transduction pathways, leading to relaxation of coronary and systemic arterial smooth muscles, and decreasing myocardial oxygen demand .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By blocking calcium channels, this compound reduces the intracellular concentration of calcium ions, which can affect various cellular processes, including muscle contraction, hormone secretion, and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a calcium channel blocker, this compound binds to the alpha-1 subunit of the calcium channel, inhibiting the influx of calcium ions into cells . This action can lead to the inhibition of enzymes dependent on calcium ions, and changes in the expression of genes related to calcium homeostasis .
Metabolic Pathways
This compound is involved in metabolic pathways related to calcium homeostasis. It interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of norverapamil hydrochloride typically involves the demethylation of verapamil. One common method includes the reaction of verapamil with 1-chloroethyl chloroformate in an aprotic solvent, followed by the removal of the methyl group from the resulting quaternary ammonium salt. The reaction conditions range from 10°C to 80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient separation and purification techniques is crucial to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Norverapamil hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur, particularly involving the methoxy groups on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated metabolites, while reduction can produce demethylated derivatives.
Scientific Research Applications
Norverapamil hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Medicine: Research on this compound contributes to understanding its therapeutic potential and side effects in cardiovascular treatments.
Industry: It is used in the development and testing of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Verapamil: The parent compound, with higher potency and similar pharmacological effects.
Diltiazem: Another calcium channel blocker with a different chemical structure but similar therapeutic uses.
Amlodipine: A dihydropyridine calcium channel blocker with a longer duration of action.
Uniqueness: Norverapamil hydrochloride is unique due to its specific metabolic pathway and reduced potency compared to verapamil. Its distinct pharmacokinetic profile makes it valuable for studying the metabolism and effects of calcium channel blockers.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAFTRIDBHSJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67018-85-3 (Parent) | |
Record name | Norverapamil Hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067812424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40987149 | |
Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67812-42-4 | |
Record name | Norverapamil Hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067812424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67812-42-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.